4-(2-Propoxyethoxy)piperidine hydrochloride
Overview
Description
4-(2-Propoxyethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
4-(2-Propoxyethoxy)piperidine hydrochloride, a derivative of piperidine, is part of a class of compounds that play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Result of Action
Piperidine and its derivatives have been found to have therapeutic potential against various types of cancers .
Preparation Methods
The synthesis of 4-(2-Propoxyethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve continuous flow reactions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2-Propoxyethoxy)piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
4-(2-Propoxyethoxy)piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
4-(2-Propoxyethoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine hydrochloride: A simpler compound with similar structural features.
1-Methylpiperidine: Another piperidine derivative with a methyl group attached to the nitrogen atom.
Piperazine: A related compound with two nitrogen atoms in a six-membered ring
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(2-propoxyethoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-7-12-8-9-13-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOXEGYSVXTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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